

2-bromoacetamide toxicity handling precautions

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Compound Focus: 2-Bromoacetamide

CAS No.: 683-57-8

Cat. No.: S662042

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Toxicity Profile of 2-Bromoacetamide

2-Bromoacetamide (BACAm) is identified as a nitrogenous disinfection by-product (DBP) with significant toxicological concerns, particularly for reproductive and developmental biology research. The table below summarizes its documented toxic effects.

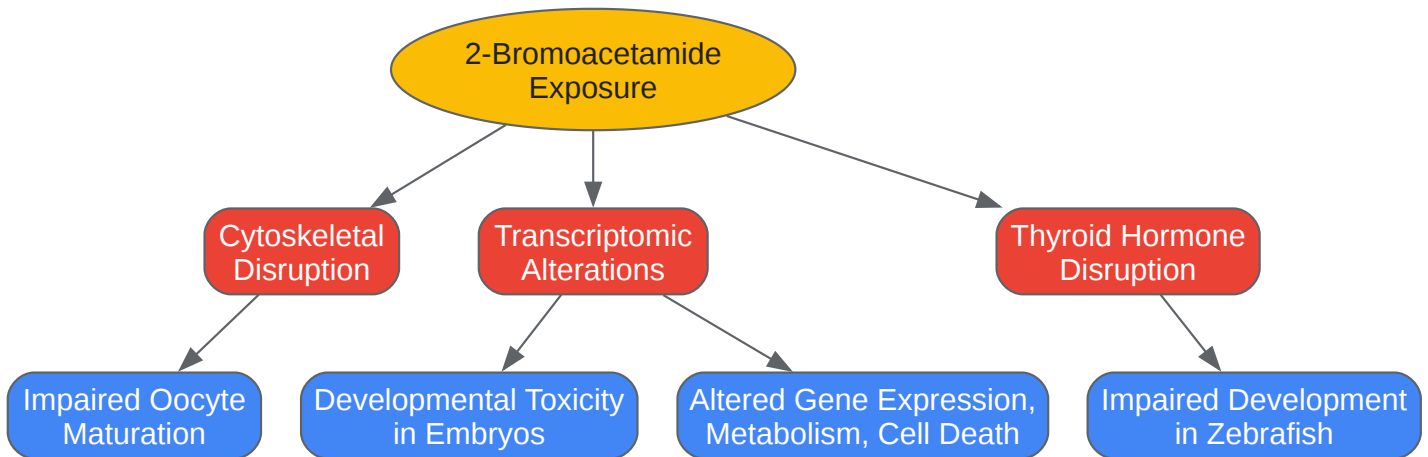
Model System	Exposure Concentration	Key Toxic Effects Observed
Mouse & Human Oocytes [1]	3.5 - 4 mg/L (~25 - 29 μ M)	Impairs oocyte maturation ; reduces polar body extrusion rate; disrupts spindle structure and actin cytoskeleton . [1] [2]
Peri- and Post-implantation Mouse Embryos [3]	250 μ M - 1 mM	Causes developmental toxicity ; reduces egg cylinder formation rate in a dose-dependent manner; disrupts normal cell lineage differentiation . [3] [2]
Zebrafish Embryos [4]	Information missing from sources	Increases mortality and malformation rate; decreases hatching rate and body length; inhibits locomotor capacity; disrupts thyroid hormone homeostasis . [4]
Biochemical Studies [2]	N/A	Inactivates liver alcohol dehydrogenase ; interferes with microtubule and actin cytoskeletal function . [2]

The molecular mechanisms of its toxicity primarily involve:

- **Cytoskeletal Disruption:** BACAm damages the spindle apparatus and actin structure in oocytes, which is critical for cell division. [1] [2]

- **Transcriptomic Alterations:** In early mouse embryos, BAcAm exposure changes the abundance of transcripts related to gene expression, metabolism, cell proliferation, and cell death. [3]
- **Endocrine Disruption:** In zebrafish, it interferes with the thyroid hormone system by altering hormone levels and the expression of related genes and receptors (e.g., $tr\ \alpha$ and $tr\ \beta$). [4]

The following diagram illustrates these primary toxicity pathways:



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Handling & Safety Precautions

While the search results lack a complete safety datasheet, the toxicological data implies strict handling is necessary. One supplier classifies it with **Danger** hazard statements and recommends specific personal protective equipment (PPE). [5]

Aspect	Recommended Precaution
Personal Protection	Eyeshields, Faceshields, Gloves, and a type P3 (EN 143) respirator cartridges. [5]
Hazard Classification	Acute Tox. 3 (Oral) - Skin Corrosion/Irritation 1B - Eye Damage 1. [5]

Aspect	Recommended Precaution
Storage	Store in a cool place, protected from light . [6] [5] The compound is noted to be unstable. [6]
General Handling	Handle in a well-ventilated area, preferably a fume hood . Avoid generating aerosols. Use combustible, acute toxic Cat. 1 and 2 protocols. [5]

Experimental Protocols from Literature

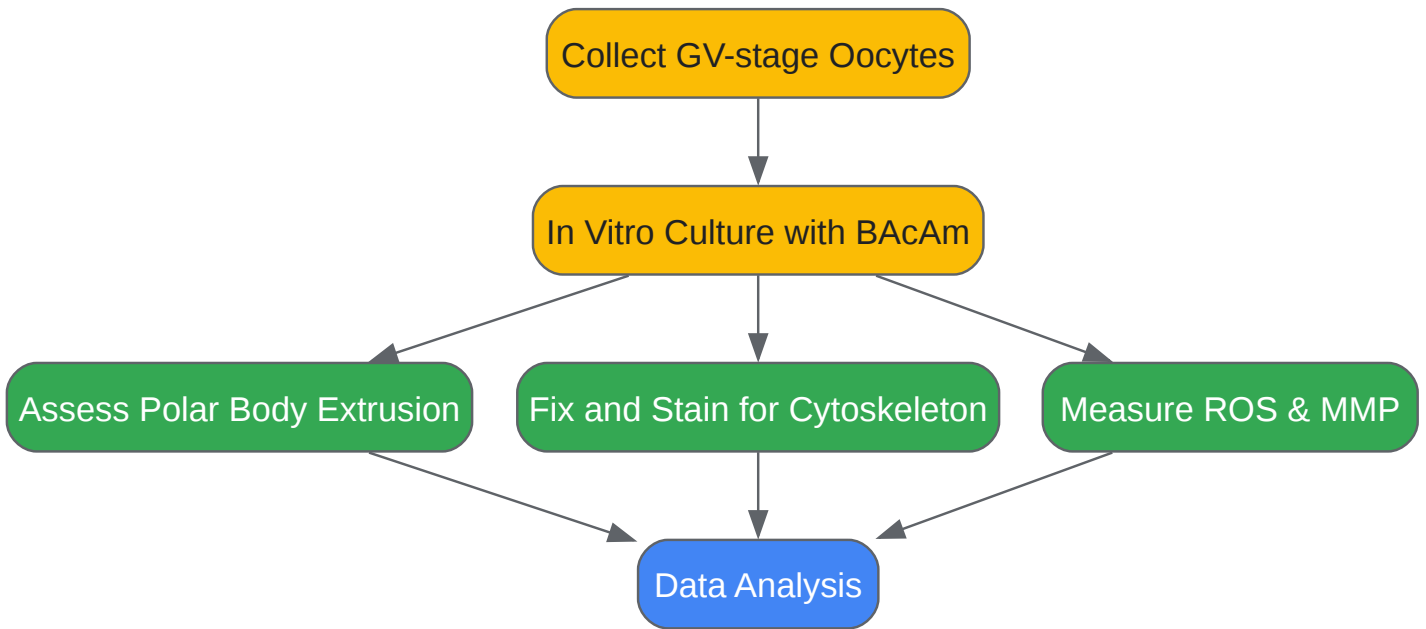
Here are summaries of experimental exposure protocols used in recent studies, which can guide your own experimental design.

Protocol 1: Oocyte Maturation Assay

This protocol assesses the impact of BAcAm on the maturation of mouse and human oocytes.

- **1. Oocyte Collection & Culture:** Collect immature oocytes at the Germinal Vesicle (GV) stage. [1]
- **2. In Vitro Maturation (IVM):** Culture oocytes in a maturation medium with BAcAm. The study used concentrations of **3.5 mg/L to 4 mg/L (approx. 25-29 µM)** for **8 to 24 hours**. [1] [2]
- **3. Endpoint Assessment:**
 - **Polar Body Extrusion (PBE):** Examine and calculate the rate of oocytes that successfully extrude a polar body, a key indicator of maturation. [1]
 - **Cytoskeletal Staining:** Fix oocytes and use immunofluorescence staining (e.g., with anti-tubulin antibody) to visualize and analyze **spindle structure** and **chromosome alignment**. [1]
 - **Reactive Oxygen Species (ROS) & Mitochondrial Membrane Potential (MMP):** Use specific fluorescent probes (like DCFH-DA for ROS and JC-1 for MMP) to detect oxidative stress and mitochondrial function. [1]

The workflow for this protocol is outlined below:



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Protocol 2: Early Embryo Development Assay

This protocol tests the developmental toxicity of BAcAm on early mammalian embryos.

- **1. Embryo Collection & Culture:** Collect peri-implantation mouse embryos and culture them using an optimized *in vitro* culture (IVC) system. [3]
- **2. Chemical Exposure:** Expose embryos to BAcAm at concentrations ranging from **250 μ M to 1 mM**. The exposure duration should cover the critical period of egg cylinder formation. [3] [2]
- **3. Endpoint Assessment:**
 - **Morphological Scoring:** Monitor and record the rate of successful **egg cylinder formation** and observe any gross morphological abnormalities. [3]
 - **Lineage Differentiation Analysis:** Use techniques like immunohistochemistry or *in situ* hybridization to examine markers for different cell lineages (e.g., ectoderm, mesoderm). [3]
 - **Transcriptomic Analysis:** Perform single-cell RNA sequencing (scRNA-seq) on control and exposed embryos to identify differentially expressed genes (DEGs) and altered biological pathways. [3]

Frequently Asked Questions

Q1: What are the most sensitive biological processes affected by 2-bromoacetamide? The most sensitive targets are the **cytoskeleton** and **early developmental processes**. Disruption of microtubules and actin in oocytes can impair maturation at concentrations as low as ~25 μM , while early embryonic development is affected at concentrations of 250 μM and above. [1] [3]

Q2: My research involves zebrafish models. What should I look out for? Your primary endpoints should include **hatching rate, body length, and locomotor activity**. The mechanism is linked to the disruption of thyroid hormone homeostasis, so you may also want to measure T3, T4, TSH levels and analyze the expression of related genes (*tr α* , *tr β* , *diol*, *dio2*, etc.). [4]

Q3: The supplier label mentions "Acute Tox. 3 Oral". What does this mean? This is a standardized hazard classification meaning the substance is "acutely toxic" if swallowed (Category 3). Always adhere to the recommended PPE and avoid any exposure to the compound. [5]

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